7-Fluoroquinoline-6-carbaldehyde
Overview
Description
7-Fluoroquinoline-6-carbaldehyde (CAS Number: 1185768-18-6) is a compound with a molecular weight of 175.16 . It is widely used in scientific research due to its unique physical and chemical properties, as well as its potential biological applications.
Synthesis Analysis
The synthesis of 7-Fluoroquinoline-6-carbaldehyde involves a reaction with sodium formate and tetrakis (triphenylphosphine) palladium (0) in dimethyl sulfoxide and acetonitrile at 120℃ under a CO atmosphere for 4 hours . The reaction yields a white solid .Molecular Structure Analysis
The linear formula of 7-Fluoroquinoline-6-carbaldehyde is C10H6FNO . The InChI Code is 1S/C10H6FNO/c11-9-5-10-7(2-1-3-12-10)4-8(9)6-13/h1-6H .Physical And Chemical Properties Analysis
7-Fluoroquinoline-6-carbaldehyde is a white to yellow solid . It should be stored in an inert atmosphere at 2-8°C . The boiling point is not available .Mechanism of Action
Target of Action
The primary targets of 7-Fluoroquinoline-6-carbaldehyde, like other fluoroquinolones, are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
7-Fluoroquinoline-6-carbaldehyde interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This interaction forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork .
Biochemical Pathways
The action of 7-Fluoroquinoline-6-carbaldehyde affects the DNA synthesis pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it prevents the relaxation of supercoiled DNA that is necessary for transcription and replication .
Pharmacokinetics
Fluoroquinolones generally have good oral bioavailability and are distributed widely in the body . They are metabolized in the liver and excreted through the kidneys .
Result of Action
The inhibition of DNA gyrase and topoisomerase IV by 7-Fluoroquinoline-6-carbaldehyde leads to the cessation of DNA replication and transcription, resulting in bacterial cell death .
Action Environment
The action of 7-Fluoroquinoline-6-carbaldehyde can be influenced by various environmental factors. For instance, the pH and ion concentration can affect the drug’s solubility and stability . Additionally, the presence of other substances, such as food or other drugs, can impact the drug’s absorption and efficacy .
Safety and Hazards
properties
IUPAC Name |
7-fluoroquinoline-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-9-5-10-7(2-1-3-12-10)4-8(9)6-13/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHXHJCXWSYDQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680691 | |
Record name | 7-Fluoroquinoline-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoroquinoline-6-carbaldehyde | |
CAS RN |
1185768-18-6 | |
Record name | 7-Fluoro-6-quinolinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185768-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoroquinoline-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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